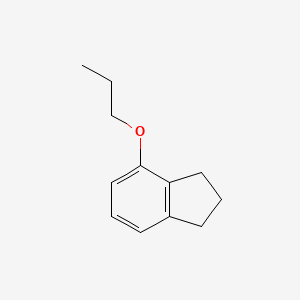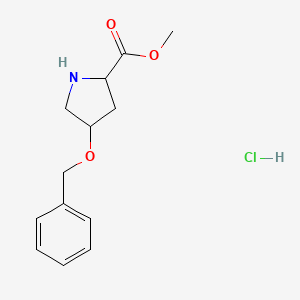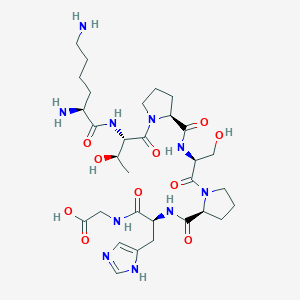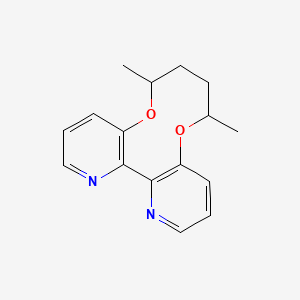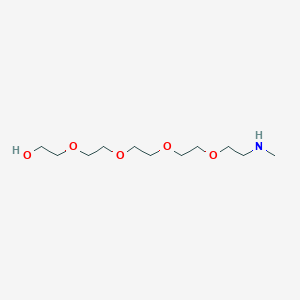![molecular formula C18H14BrN3O B12514216 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one CAS No. 807354-69-4](/img/structure/B12514216.png)
3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The compound features a quinazoline core linked to an indole moiety, which is further substituted with a bromine atom. This unique structure imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Synthesis of 2-Bromo-1H-indole-3-yl-ethylamine: This intermediate can be synthesized by bromination of indole followed by alkylation with ethylamine.
Formation of Quinazoline Core: The quinazoline core can be synthesized by cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reaction: The final step involves coupling the 2-Bromo-1H-indole-3-yl-ethylamine with the quinazoline core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole and quinazoline moieties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the indole and quinazoline rings.
Aplicaciones Científicas De Investigación
3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1H-indole-3-yl-ethylamine: A precursor in the synthesis of the target compound.
Quinazoline-4(3H)-one: The core structure of the target compound.
Other Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Uniqueness
3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one is unique due to the specific combination of the indole and quinazoline moieties, along with the bromine substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
807354-69-4 |
|---|---|
Fórmula molecular |
C18H14BrN3O |
Peso molecular |
368.2 g/mol |
Nombre IUPAC |
3-[2-(2-bromo-1H-indol-3-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C18H14BrN3O/c19-17-13(12-5-1-4-8-16(12)21-17)9-10-22-11-20-15-7-3-2-6-14(15)18(22)23/h1-8,11,21H,9-10H2 |
Clave InChI |
MCBSBUVJXYKPPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)Br)CCN3C=NC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B12514143.png)


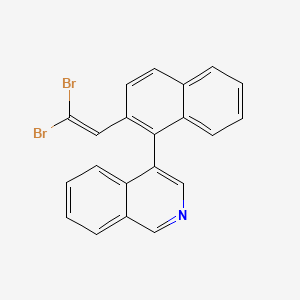
![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514170.png)
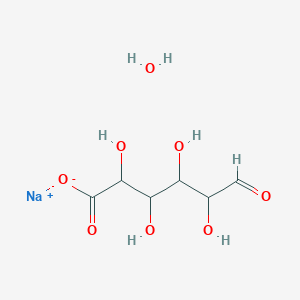
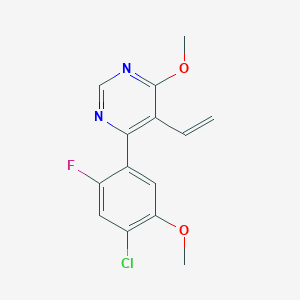
![{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane](/img/structure/B12514194.png)
![4-[(2-Chloro-6-fluorophenyl)methoxy]-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B12514196.png)
